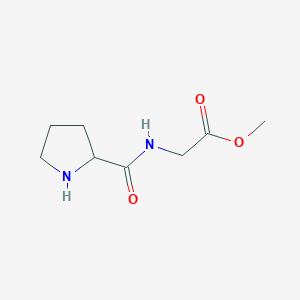

Methyl prolylglycinate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

methyl 2-(pyrrolidine-2-carbonylamino)acetate |

InChI |

InChI=1S/C8H14N2O3/c1-13-7(11)5-10-8(12)6-3-2-4-9-6/h6,9H,2-5H2,1H3,(H,10,12) |

InChI Key |

QDBAGUYLJBESHO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1CCCN1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Methyl Prolylglycinate

Established Synthetic Routes to Methyl Prolylglycinate

The synthesis of dipeptides such as this compound relies on the formation of a peptide (amide) bond between two amino acids, in this case, proline and glycine (B1666218) methyl ester. The primary challenge is to control the reaction to form the desired sequence (Pro-Gly) and avoid unwanted side reactions, such as the self-polymerization of the amino acids. This control is achieved through the strategic use of protecting groups and established peptide coupling methodologies, which can be broadly categorized into solution-phase and solid-phase strategies.

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), is a classical approach where reactions are carried out in a homogeneous solution. bachem.comnih.gov This method involves the stepwise addition of protected amino acids in a suitable organic solvent. bachem.com For the synthesis of this compound, the process would typically involve protecting the amino group of L-proline and coupling it with glycine methyl ester, where the carboxyl group is inherently protected as the methyl ester.

The general workflow for the solution-phase synthesis of this compound is as follows:

Protection: The α-amino group of L-proline is protected with a suitable group, such as benzyloxycarbonyl (Z) or tert-butyloxycarbonyl (Boc), to prevent it from reacting. libretexts.org

Activation: The carboxyl group of the N-protected proline is activated to make it more reactive towards the amino group of glycine methyl ester. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and racemization. libretexts.org

Coupling: The activated N-protected proline is reacted with glycine methyl ester hydrochloride in the presence of a base to neutralize the salt and facilitate the nucleophilic attack of the glycine's free amino group on the activated carboxyl group of proline. This forms the protected dipeptide, N-protected-L-prolylglycine methyl ester.

Purification: The protected dipeptide is isolated and purified from the reaction mixture, typically through extraction and crystallization or chromatography. Intermediate purification is a key feature of solution-phase synthesis, which can lead to a very pure final product. bachem.com

Deprotection: The N-protecting group is removed from the proline residue to yield the final product, this compound. The method of deprotection depends on the protecting group used (e.g., hydrogenolysis for Z-groups, or treatment with a strong acid like trifluoroacetic acid for Boc-groups). libretexts.org

While effective, this method can be slow and labor-intensive, particularly for longer peptides, due to the need for purification after each step. bachem.comnih.gov However, for the large-scale synthesis of a simple dipeptide like this compound, it remains a viable and valuable technique. bachem.com

Solid-Phase Peptide Synthesis (SPPS) Adaptations

Developed by Bruce Merrifield, solid-phase peptide synthesis (SPPS) revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble polymer resin. peptide.comcsic.es This approach simplifies the synthetic process by allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simply filtering and washing the resin to remove soluble byproducts and unreacted reagents. peptide.com

To synthesize this compound using SPPS, the standard procedure would be adapted. Instead of attaching the first amino acid (glycine) to the resin via its carboxyl group, a pre-formed glycine methyl ester would be used in the coupling step after the first amino acid (proline) is attached to the resin. However, the more conventional SPPS approach would be to synthesize the prolylglycine (B1581105) peptide on the resin and then cleave it from the support in a way that forms the methyl ester.

A typical SPPS cycle for Pro-Gly would be:

Resin Attachment: The C-terminal amino acid, glycine, is anchored to a solid support, such as a Merrifield resin (chloromethylated polystyrene). csic.es

Deprotection: The N-terminal protecting group on the resin-bound glycine (commonly the Fmoc group) is removed, typically with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). csic.esgoogle.com

Coupling: The next amino acid, N-Fmoc-protected L-proline, is activated and added to the resin. The coupling reaction forms the peptide bond.

Cleavage: Once the dipeptide is assembled, it is cleaved from the resin. To obtain the methyl ester directly, the cleavage would be performed using a solution of sodium methoxide (B1231860) in methanol/DCM, which transesterifies the peptide from the resin linker. Alternatively, cleavage with a strong acid like trifluoroacetic acid (TFA), followed by esterification of the resulting free carboxylic acid, would yield the final product. peptide.com

This method is rapid and easily automated, making it ideal for the synthesis of many different peptides. peptide.com

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in peptide synthesis to ensure that the correct amide bond is formed and to prevent unwanted side reactions. jocpr.comorganic-chemistry.org In the synthesis of this compound, protection is required for the α-amino group of proline, while the carboxyl group of glycine is protected as a methyl ester. libretexts.org

Boc Group: The Boc group is introduced by reacting proline with di-tert-butyl dicarbonate. libretexts.org It is stable under a variety of conditions but is readily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA). libretexts.org This strategy is often used in solution-phase synthesis and the older Boc-based solid-phase synthesis.

Fmoc Group: The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride. libretexts.org Its key advantage is its lability to bases, typically a solution of piperidine, while being stable to acidic conditions. libretexts.orgnih.gov This forms the basis of the most common "orthogonal" SPPS strategy, where the N-terminal Fmoc group can be removed without cleaving acid-labile side-chain protecting groups or the peptide from the resin. csic.esorganic-chemistry.org

Z (or Cbz) Group: The benzyloxycarbonyl group is another important protecting group, particularly in solution-phase synthesis. bachem.com It is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenolysis, a mild condition that does not affect most other functional groups. libretexts.org

For this compound, the C-terminal carboxyl group of glycine is protected as a methyl ester. This is not just a protecting group but also part of the final target molecule. It is stable under the conditions of both Boc and Fmoc deprotection and peptide coupling. bachem.com

The table below summarizes the key protecting groups relevant to the synthesis of this compound.

Advanced and Green Chemistry Approaches in Dipeptide Ester Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. In peptide synthesis, this includes the use of enzymatic catalysts and energy-efficient techniques like microwave irradiation, which align with the principles of green chemistry. nih.gov

Enzymatic and Biocatalytic Synthesis

Enzymatic peptide synthesis offers a green alternative to traditional chemical methods. researchgate.net It operates under mild, aqueous conditions, often with high stereo- and regioselectivity, which minimizes the need for protecting groups and reduces waste. nih.gov Proteases such as thermolysin and papain, which normally hydrolyze peptide bonds, can be used to catalyze their formation in a kinetically controlled process. nih.govtandfonline.com

The synthesis of dipeptide esters can be achieved by reacting an N-protected amino acid with an amino acid ester as the nucleophile. tandfonline.com For instance, a Z-protected amino acid can be coupled with an amino acid methyl ester in the presence of thermolysin. tandfonline.com The reaction conditions, such as pH and solvent, are optimized to favor synthesis over hydrolysis. One key advantage is the high stereoselectivity of enzymes, which can prevent the racemization that sometimes occurs with chemical activation methods. tandfonline.com This biocatalytic approach is particularly valuable for producing optically pure peptides. acib.at

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In peptide synthesis, microwave irradiation can dramatically reduce reaction times for both coupling and deprotection steps, often from hours to just minutes. mdpi.comthieme-connect.com This rapid heating can also lead to higher reaction yields and product purities compared to conventional heating methods. mdpi.comresearchgate.net

The synthesis of N-protected dipeptide methyl esters has been shown to be highly efficient under microwave conditions. mdpi.com For example, the coupling of N-Fmoc or N-Boc protected amino acids with amino acid methyl esters using a condensing agent like titanium tetrachloride can be completed in 20-40 minutes with high yields (70-94%). mdpi.com The conditions are generally compatible with various protecting groups and amino acid side chains, and importantly, the chiral integrity of the substrates is typically retained. mdpi.com This technology offers a significant improvement in efficiency for the solution-phase synthesis of dipeptide esters like this compound.

The table below compares conventional and microwave-assisted synthesis for a model dipeptide ester.

Flow Chemistry Methodologies

The synthesis of dipeptides and their derivatives, such as this compound, can be adapted to continuous flow chemistry systems, offering significant advantages over traditional batch processing. Flow chemistry, which involves performing reactions in a continuously flowing stream through a reactor, allows for enhanced control over reaction parameters, improved safety, and potential for scalability. youtube.com The high surface-area-to-volume ratio in microreactors or packed-bed reactors enables superior heat and mass transfer, which can lead to higher yields, selectivity, and shorter reaction times. youtube.comresearchgate.net

A key step in synthesizing this compound is the coupling of a protected proline derivative with a glycine methyl ester. In a flow-based approach, this can be achieved by pumping solutions of the starting materials and coupling reagents through a heated reactor coil or a packed column containing a supported catalyst or reagent. For instance, a solution of N-protected proline (e.g., Boc-Pro-OH) could be mixed with an activating agent, such as carbonyldiimidazole (CDI), in one stream. nih.gov This stream would then merge with a second stream containing glycine methyl ester and a base, such as triethylamine. nih.gov The combined stream would pass through a heated reactor coil to facilitate the coupling reaction.

This methodology avoids the need for isolation of activated intermediates, which can be unstable. beilstein-journals.org Furthermore, the precise control over residence time in the reactor, achievable by adjusting the flow rate and reactor volume, allows for the optimization of the reaction to minimize side products. nih.gov The concept has been demonstrated in the synthesis of peptide fragments where an amino acid was activated in situ and coupled with an amino acid ester in a flow system. nih.gov This approach is particularly advantageous for reactions that are exothermic or that involve hazardous reagents, as the small reaction volume at any given time minimizes risks. youtube.com

| Parameter | Typical Flow Chemistry Condition | Benefit |

| Reactor Type | Packed-bed or coil reactor researchgate.netnih.gov | Enhanced heat/mass transfer, improved process control. |

| Temperature | Elevated temperatures (e.g., >100 °C) researchgate.net | Increased reaction rates, shorter reaction times. |

| Residence Time | Seconds to minutes nih.gov | Precise reaction control, minimization of byproducts. |

| Reagent Handling | In situ generation/use of intermediates beilstein-journals.org | Improved safety, handling of unstable species. |

Electrochemical Synthesis

Electrochemical methods offer a novel and green approach to the synthesis and modification of peptide structures, potentially applicable to this compound. rsc.org These techniques utilize electric current to drive chemical reactions, often avoiding the need for harsh or toxic oxidizing or reducing agents. researchgate.net

A relevant example is the electrochemical multicomponent α-carbamoylation of N-acyl prolines. rsc.org In a procedure analogous to what could be used to form a modified prolylglycinate, an electrochemical cell is set up with a graphite (B72142) anode and a nickel cathode. rsc.org The reaction involves the electrolysis of a mixture containing a proline derivative, an acid, an isocyanide (such as methyl isocyanoacetate), and a catalytic amount of a mediator like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO). rsc.org

The proposed mechanism involves the electrocatalytic oxidation of TEMPO to the highly reactive oxoammonium ion. This species then reacts with the proline derivative, leading to the formation of an iminium ion intermediate. The isocyanide subsequently attacks this intermediate, and following rearrangement and reaction with the acid, the final acylated dipeptide-like product is formed. rsc.org This electrosynthesis can be performed under constant current, providing a controlled and efficient route to complex peptide structures. rsc.org

Table 2.3.4.1: Conditions for Electrochemical Synthesis of a this compound Derivative rsc.org

| Component | Role / Material | Specification |

|---|---|---|

| Anode | Electrode | Graphite plate |

| Cathode | Electrode | Nickel plate |

| Mediator | Catalyst | TEMPO (0.1 equiv) |

| Solvent | Medium | Anhydrous Acetonitrile (B52724) (CH₃CN) |

| Electrolysis Mode | Electrical Condition | Constant current (e.g., 12 mA) |

| Reactants | Starting Materials | Pyrrolidine (B122466) derivative, Acid, Isocyanide |

This method highlights the potential of electrochemistry to construct the core backbone of prolylglycinate derivatives through C-C and C-N bond formation in a single, controlled step.

Regioselective Functionalization and Analog Synthesis of this compound

N-Terminal Acylation and Functional Group Introduction

The N-terminus of this compound, located on the proline ring's secondary amine, is a prime site for chemical modification to introduce diverse functional groups. Acylation is a common strategy to append new chemical moieties, which can alter the molecule's properties. wikipedia.org

Selective N-terminal acylation can be achieved using various acylating agents. dtu.dk For instance, 4-methoxyphenyl (B3050149) esters can be used for the selective acylation of N-terminal amino acids, allowing for the introduction of small reactive groups like azides or the direct conjugation of molecules such as biotin. dtu.dk This method offers high selectivity for the N-terminus, even in the presence of other nucleophilic side chains like the ε-amino group of lysine. dtu.dk

N-terminal acetylation, the introduction of an acetyl group (-COCH₃), is a fundamental modification that increases the hydrophobicity of the peptide. wikipedia.org This is typically catalyzed by N-terminal acetyltransferases (NATs) in biological systems, but can be readily achieved chemically using reagents like acetic anhydride. wikipedia.org Similarly, N-terminal methylation, the addition of one or more methyl groups, can be performed. This modification can create a permanent positive charge on the N-terminus (in the case of trimethylation, or dimethylation for proline), which can influence interactions with other molecules, such as DNA. nih.gov While often performed by N-terminal methyltransferases (NRMTs) enzymatically, chemical methods can also be employed. nih.gov These modifications create distinct proteoforms with potentially different biological activities and binding properties. nih.gov

Table 2.4.1.1: Examples of N-Terminal Functionalization

| Modification | Reagent/Method Example | Effect on Chemical Properties |

|---|---|---|

| Acylation | 4-Methoxyphenyl esters dtu.dk | Introduces diverse functional groups (e.g., biotin, azides). |

| Acetylation | Acetic Anhydride wikipedia.org | Increases hydrophobicity, neutralizes N-terminal charge. |

| Methylation | Chemical Methylating Agents | Can introduce a permanent positive charge (dimethylation on proline). nih.gov |

C-Terminal Ester Modifications (beyond methyl)

The C-terminal methyl ester of this compound is another key site for modification. Altering the ester group can impact the molecule's stability, solubility, and interactions. Peptides with C-terminal esters are an important class of bioactive molecules. nih.gov

A robust method for synthesizing peptides with various C-terminal esters involves solid-phase peptide synthesis (SPPS) using a trityl side-chain anchoring strategy. nih.gov In this approach, an Fmoc-protected amino acid ester (e.g., Fmoc-Cys-OEt) is anchored to a trityl chloride resin via its side chain. The peptide chain is then extended, and finally cleaved from the resin, yielding a peptide with a modified C-terminal ester. This method has been successfully used to produce ethyl, isopropyl, and benzyl ester analogs of bioactive peptides in good yields. nih.gov Applying this logic, one could start with Fmoc-proline and couple it to various glycine alkyl esters in solution, followed by purification.

Another strategy for modifying the C-terminus involves activating the terminal carboxylic acid of a protected dipeptide (Z-Pro-Gly-OH) into an oxazolone (B7731731). This can be achieved by reacting the peptide with an acid anhydride. google.com The resulting oxazolone is a reactive intermediate that can be ring-opened by a nucleophile, such as a different alcohol (e.g., ethanol, isopropanol), in the presence of a base. This reaction replaces the original ester group, allowing for the synthesis of a library of C-terminal ester analogs. google.com

Table 2.4.2.1: C-Terminal Ester Analogues Synthesizable via Trityl Side-Chain Anchoring nih.gov

| Ester Group | Alcohol Precursor | Potential Impact |

|---|---|---|

| Ethyl | Ethanol | Minor increase in lipophilicity. |

| Isopropyl | Isopropanol | Moderate increase in lipophilicity and steric bulk. |

| Benzyl | Benzyl Alcohol | Significant increase in steric bulk and introduction of an aromatic ring. |

Proline Ring Functionalization

The proline ring itself offers opportunities for functionalization, leading to analogues with altered conformations and properties. mdpi.com The development of proline analogues and their incorporation into peptides is of great interest for modulating structure and function. ethz.ch

One versatile strategy allows for the introduction of arylmethyl substituents at the C4-position of the proline ring. ethz.ch This synthetic route begins with (2S,4R)-4-hydroxyproline, which is converted to a protected 4-methyleneproline (B1208900) derivative. A hydroboration reaction followed by a Suzuki cross-coupling with various aryl halides allows for the installation of a wide range of aryl moieties at the C4 position. This method provides access to proline derivatives bearing naphthyl, phenyl, and other aromatic groups, which are suitably protected for subsequent use in peptide synthesis. ethz.ch

More complex, densely functionalized proline derivatives can be accessed through cascade reactions. A Cu(I)-catalyzed reaction between CF₃-substituted allenynes and tosylazide can initiate a cascade involving [3+2]-cycloaddition, ketenimine rearrangement, and an Alder-ene cyclization. mdpi.com This process yields highly substituted 3-ethynyl proline frameworks with high diastereoselectivity, demonstrating that multiple functional groups can be installed on the proline ring in a controlled manner. mdpi.com Additionally, stereoselective alkylation of proline enolate equivalents allows for the synthesis of quaternary proline analogues, where a substituent is introduced at the α-carbon (C2). nih.gov

Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of this compound can lead to analogues that are locked into a specific three-dimensional shape. This can be a powerful strategy for enhancing binding affinity to a biological target. nih.gov

Several approaches can be employed to achieve conformational restriction. One method involves introducing steric bulk or creating bridged structures. nih.gov For example, replacing a hydrogen atom with a larger group, such as a methyl group, can restrict rotation around nearby bonds. A more rigid structure can be achieved by covalently linking non-adjacent atoms, for instance, by creating bicyclic analogues. The synthesis of bicyclic γ-aminobutyric acid (GABA) analogues demonstrates how incorporating the amino acid structure into a rigid ring system, such as an octahydropyrido- or bicyclo[2.1.0]pentane system, can drastically reduce conformational freedom. researchgate.net

Another strategy is the introduction of small, rigid rings into the peptide backbone or side chains. For example, conformationally restricted histamine (B1213489) analogues have been synthesized by incorporating a cyclopropyl (B3062369) ring into the ethylamine (B1201723) side chain, which limits the possible orientations of the functional groups. beilstein-journals.org Similarly, replacing flexible linkages with more rigid bioisosteres, such as a 1,2,3-triazole ring, can be used to create cis-restricted analogues of natural products. dovepress.com These strategies could be applied to the this compound scaffold, for example, by creating a bridge within the proline ring or by linking the N- and C-termini to form a cyclic dipeptide, thereby "freezing" the conformation. nih.gov

Optimization of Reaction Conditions and Yields in this compound Preparation

The efficient synthesis of dipeptides such as this compound hinges on the careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions and racemization. Research into the preparation of prolylglycinate esters and related peptides has identified several key parameters that significantly influence the outcome of the synthesis. These include the choice of coupling agents, solvents, temperature, reaction time, and the stoichiometry of the reactants.

Detailed Research Findings

The synthesis of the peptide bond between proline and a glycine ester is a central challenge. Studies on related compounds, such as the synthesis of tert-butyl (S)-prolylglycinate, have demonstrated that borate (B1201080) esters, specifically B(OCH₂CF₃)₃, can serve as effective catalysts for amidation. Optimization of this type of reaction involves a systematic variation of parameters. For instance, initial trials might be conducted for a set duration (e.g., 15 hours), after which parameters like reaction time and temperature are adjusted to improve the outcome. ucl.ac.uk

In multicomponent reactions designed to produce complex prolylglycinate derivatives, the stoichiometry of the reactants is a critical factor. For the synthesis of Methyl (3-phenylpropanoyl)prolylglycinate, a specific ratio of the starting materials—pyrrolidine, methyl isocyanoacetate, and hydrocinnamic acid—was employed to achieve the desired product. rsc.orgamazonaws.com Despite optimized conditions, the formation of byproducts can occur, necessitating purification by methods like flash column chromatography to isolate the target compound. rsc.org In this specific synthesis, a 28% yield was obtained. rsc.orgamazonaws.com

The choice of protecting groups and esters is also crucial. Preliminary results in some synthetic pathways have indicated that proline dipeptide methyl esters can lead to the formation of side products. uni-saarland.de This suggests that using other esters, such as tert-butyl esters, might be advantageous in certain synthetic strategies. uni-saarland.de However, when methyl esters are necessary, conditions can be optimized to mitigate side reactions. For example, performing the coupling reaction with the hydrochloride salt of the amino acid ester at a reduced temperature of –20 °C has been shown to be effective. uni-saarland.de

Coupling agents play a pivotal role in peptide synthesis. Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often used in conjunction with HOBt (Hydroxybenzotriazole), are common choices for activating the carboxylic acid group of proline for amide bond formation. beilstein-journals.org The reaction is typically carried out in an aprotic solvent like acetonitrile or dichloromethane (B109758). beilstein-journals.org The base used, such as diisopropylethylamine (DIPEA), is also a key component, added to neutralize the acids formed during the reaction. beilstein-journals.org

The table below summarizes various reaction conditions and the resulting yields from studies on prolylglycinate derivatives, illustrating the impact of different methodologies.

Table 1: Optimization Parameters in the Synthesis of Prolylglycinate Derivatives

| Target Compound | Reactants & Stoichiometry | Coupling Agent/Catalyst | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl (3-phenylpropanoyl)prolylglycinate | Pyrrolidine (1 equiv), Methyl isocyanoacetate (1.5 equiv), Hydrocinnamic acid (2.5 equiv) | Electrochemical TEMPO-Catalysis | Acetonitrile | Not specified | 28% | rsc.orgamazonaws.com |

| Tert-Butyl (S)-prolylglycinate | N-Boc-L-proline, Glycine tert-butyl ester | B(OCH₂CF₃)₃ | Dichloromethane | 24 h | 64% | ucl.ac.uk |

Further optimization can be achieved through techniques like factorial design, which allows for the systematic study of the influence of multiple variables simultaneously, such as temperature, vacuum, time, and reactant ratios. rsc.org While not specifically reported for this compound itself, this methodology has been successfully applied to increase the conversion rates significantly in the synthesis of other esters. rsc.org For example, in the enzymatic synthesis of cinnamyl butyrate, such optimization increased the isolated yield from 49.4% to 94.3%. rsc.org This highlights the potential for substantial yield improvement in this compound synthesis through systematic, multi-variable optimization.

Post-reaction workup is another critical phase where yields can be affected. The process often involves quenching the reaction, followed by an extraction procedure using solvents like dichloromethane or ethyl acetate. rsc.orgbeilstein-journals.org The organic phase is then typically washed with acidic and basic aqueous solutions (e.g., 1 M HCl, saturated NaHCO₃) to remove unreacted starting materials and byproducts before being dried and concentrated. rsc.orgbeilstein-journals.org The final purification is commonly achieved through column chromatography or preparative HPLC. rsc.org

Advanced Spectroscopic and Structural Elucidation Studies of Methyl Prolylglycinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for determining the structure of molecules in solution. For a dipeptide like methyl prolylglycinate, NMR provides detailed information about the connectivity of atoms, their spatial proximity, and the dynamic processes they undergo.

2D-NMR Techniques (COSY, NOESY, HSQC, HMBC) for Dipeptide Structure

A combination of two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the through-bond and through-space connectivities within this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons that are typically separated by two or three bonds (²JHH, ³JHH). For this compound, COSY spectra would show correlations between the α-proton and β-protons of the proline ring, as well as between the protons within the glycine (B1666218) residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. This is crucial for determining the peptide's conformation. Key NOE cross-peaks would be expected between the proline α-proton and the glycine α-protons, which would help to define the geometry around the peptide bond.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. The HSQC spectrum of this compound would provide a clear map of all the C-H pairs, simplifying the assignment of the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically ²JCH and ³JCH). This is particularly useful for identifying the connectivity across the peptide bond and the ester group. For instance, correlations between the glycine α-protons and the proline carbonyl carbon, and between the methyl protons of the ester and the glycine carbonyl carbon, would confirm the peptide sequence and the presence of the methyl ester.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for proline and glycine residues in a peptide chain. Actual values may vary depending on the solvent and other experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Proline Residue | ||

| α-CH | 4.3 - 4.5 | 60 - 63 |

| β-CH₂ | 1.9 - 2.1 | 29 - 32 |

| γ-CH₂ | 1.8 - 2.0 | 24 - 27 |

| δ-CH₂ | 3.5 - 3.7 | 47 - 50 |

| Carbonyl (C=O) | - | 172 - 175 |

| Glycine Residue | ||

| α-CH₂ | 3.8 - 4.0 | 41 - 44 |

| Carbonyl (C=O) | - | 170 - 173 |

| Methyl Ester | ||

| O-CH₃ | 3.6 - 3.8 | 51 - 54 |

Conformational Preferences and cis-trans Isomerism of the Proline Moiety

The peptide bond preceding a proline residue (the X-Pro bond, where X is any amino acid) can exist in either a cis or trans conformation. Unlike other peptide bonds where the trans form is overwhelmingly favored, the energy difference between the cis and trans isomers of an X-Pro bond is small, leading to a significant population of the cis isomer at equilibrium.

This isomerism can be readily observed and quantified using ¹H and ¹³C NMR spectroscopy. The chemical shifts of the proline α, β, and γ carbons are particularly sensitive to the cis/trans configuration of the peptide bond. In the ¹³C NMR spectrum, separate signals are often observed for the cis and trans isomers, with the chemical shift difference between the β-carbon and γ-carbon being a reliable indicator:

In the trans isomer , the Δ(Cβ - Cγ) is typically larger.

In the cis isomer , the Δ(Cβ - Cγ) is smaller.

NOESY experiments can also distinguish between the two isomers by observing characteristic cross-peaks. For instance, a strong NOE between the α-proton of the preceding residue (in this case, the glycine α-protons are part of the prolyl linkage itself, so we would look at the proline α-proton and the glycine α-protons) and the proline α-proton is indicative of a trans conformation, while a strong NOE between the proline δ-protons and the preceding α-proton suggests a cis conformation.

Deuterium Exchange Studies for Amide Proton Accessibility

Deuterium exchange NMR experiments are used to probe the solvent accessibility of amide protons. When the sample is dissolved in a deuterated solvent like D₂O, the amide protons that are exposed to the solvent will exchange with deuterium atoms. This exchange leads to a decrease in the intensity of the corresponding proton signal in the ¹H NMR spectrum over time.

In this compound, the glycine residue has an amide proton. The rate of its exchange with deuterium provides information about its environment. A rapid exchange rate suggests that the amide proton is highly solvent-exposed, while a slow exchange rate indicates that it is shielded from the solvent, possibly due to its involvement in an intramolecular hydrogen bond or steric hindrance. This information is valuable for refining the conformational model of the dipeptide.

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure and Bonding

Analysis of Amide I, II, and III Bands for Peptide Bond Characterization

The vibrational spectra of peptides are characterized by several key bands that arise from the vibrations of the amide group (-CO-NH-).

Amide I: This band, typically appearing between 1600 and 1700 cm⁻¹, is primarily due to the C=O stretching vibration of the peptide backbone. Its frequency is sensitive to the peptide's secondary structure and hydrogen bonding.

Amide II: Found between 1500 and 1600 cm⁻¹, this band results from a combination of N-H in-plane bending and C-N stretching vibrations.

Amide III: This is a more complex band, appearing between 1200 and 1350 cm⁻¹, arising from a mixture of C-N stretching, N-H in-plane bending, and other vibrations.

The precise positions and intensities of these bands in the FTIR and Raman spectra of this compound can be used to characterize the conformation and hydrogen bonding environment of its peptide bond.

Spectroscopic Signatures of Ester and Proline Ring Vibrations

In addition to the amide bands, the vibrational spectra of this compound will exhibit characteristic signals from the ester group and the proline ring.

Ester Vibrations: The C=O stretching vibration of the methyl ester group is expected to appear at a higher frequency than the amide I band, typically in the range of 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester will also give rise to characteristic bands in the fingerprint region (1000-1300 cm⁻¹).

Proline Ring Vibrations: The pyrrolidine (B122466) ring of proline has a series of characteristic vibrational modes, including CH₂ scissoring, wagging, and twisting vibrations. These bands are often found in the 1300-1500 cm⁻¹ region and in the fingerprint region of the spectrum. The specific frequencies of these modes can be sensitive to the puckering of the proline ring, which is an important conformational feature.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups in this compound (Note: These are typical frequency ranges and the actual values can be influenced by the molecular environment and physical state.)

| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Amide N-H Stretch | 3250 - 3350 | 3250 - 3350 |

| C-H Stretches (Aliphatic) | 2850 - 3000 | 2850 - 3000 |

| Ester C=O Stretch | 1730 - 1750 | 1730 - 1750 |

| Amide I (C=O Stretch) | 1630 - 1680 | 1630 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 | 1510 - 1570 |

| Proline Ring CH₂ Deformations | 1300 - 1500 | 1300 - 1500 |

| Amide III | 1230 - 1320 | 1230 - 1320 |

| Ester C-O Stretch | 1150 - 1250 | 1150 - 1250 |

By combining the detailed structural and conformational information from NMR spectroscopy with the insights into molecular vibrations and bonding provided by FTIR and Raman spectroscopy, a comprehensive understanding of the molecular structure of this compound can be achieved.

Mass Spectrometry (MS) for Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry serves as a cornerstone in the structural analysis of peptides, offering profound insights into their molecular weight, elemental composition, and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of a compound's elemental composition through the precise measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C8H14N2O3, the theoretical exact mass of the neutral molecule can be calculated. When subjected to electrospray ionization in positive ion mode, the molecule typically forms a protonated species, [M+H]+.

HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure the m/z of this protonated ion with high accuracy, typically within a few parts per million (ppm). This level of precision allows for the confident determination of the elemental formula, distinguishing it from other isobaric compounds.

| Species | Molecular Formula | Theoretical Exact Mass (Da) | Measured Exact Mass (Da) | Mass Accuracy (ppm) |

|---|---|---|---|---|

| [M+H]+ | C8H15N2O3+ | 187.1077 | Hypothetical Data | Hypothetical Data |

Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the amino acid sequence and structural features of peptides by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. In the case of protonated this compound ([M+H]+), collision-induced dissociation (CID) is commonly employed to break the peptide bonds and other covalent bonds in a predictable manner.

The fragmentation of proline-containing peptides is often characterized by the "proline effect," where cleavage N-terminal to the proline residue is particularly favored, leading to the formation of abundant y-type ions. The presence of the proline ring structure influences the fragmentation pathways, often directing cleavage to the C-terminal side of the proline residue as well, generating b-type ions.

Key fragmentation pathways for protonated this compound would include:

Formation of b- and y-ions: Cleavage of the amide bond between the proline and glycine residues would yield b1 and y1 ions.

Iminium ion of Proline: A characteristic fragment for proline-containing peptides is the iminium ion of proline at m/z 70.0651.

Internal fragmentation: Fragmentation within the proline ring or the glycine residue can also occur.

Neutral losses: The loss of small neutral molecules such as water (H2O), ammonia (NH3), and carbon monoxide (CO) from the precursor or fragment ions is also common.

| Precursor Ion (m/z) | Fragment Ion Type | Proposed Structure/Loss | Theoretical m/z |

|---|---|---|---|

| 187.1077 | b1 | Pro | 98.0600 |

| 187.1077 | y1 | Gly-OMe | 90.0549 |

| 187.1077 | - | Proline iminium ion | 70.0651 |

| 187.1077 | [M+H-H2O]+ | Loss of water | 169.0971 |

| 187.1077 | [M+H-CH3OH]+ | Loss of methanol | 155.0815 |

Chiroptical Spectroscopy for Stereochemical Purity and Conformational Insights

Chiroptical techniques are exceptionally sensitive to the three-dimensional structure of chiral molecules and are therefore powerful tools for assessing stereochemical purity and gaining insights into the solution-state conformation of peptides.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting CD spectrum provides information about the secondary structure and conformational preferences of peptides.

For a small dipeptide like this compound, the CD spectrum is dominated by the electronic transitions of the peptide bond. Proline's rigid pyrrolidine ring significantly influences the peptide backbone conformation, often inducing a polyproline II (PPII) type helix or β-turn-like structures. The CD spectrum of a peptide with significant PPII character typically shows a strong negative band around 205 nm and a weak positive band around 228 nm. The exact positions and intensities of these bands are sensitive to the solvent environment and the specific conformational ensemble present in the solution.

| Solvent | λmax (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Conformational Interpretation |

|---|---|---|---|

| Water | ~205 | Negative | Characteristic of PPII-like or random coil structures |

| Water | ~228 | Weak Positive | Indicative of PPII helical content |

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org ORD and CD are closely related phenomena (through the Kronig-Kramers transforms) and provide complementary information about the stereochemistry and conformation of chiral molecules. nih.gov

An ORD spectrum displays a plain curve in regions where the molecule does not absorb light and shows a "Cotton effect" (a characteristic peak and trough) in the vicinity of an absorption band. researchgate.net The sign and magnitude of the Cotton effect can be used to assign the absolute configuration of stereocenters and to study conformational equilibria. For this compound, the ORD spectrum would be expected to show a Cotton effect associated with the peptide bond n→π* and π→π* transitions in the far-UV region. The shape and intensity of this effect would be dependent on the dominant solution-state conformation.

| Wavelength (nm) | Specific Rotation [α] (degrees) | Interpretation |

|---|---|---|

| 589 (Sodium D-line) | Hypothetical Data | Provides a single point of optical rotation. |

| Far-UV region | Wavelength-dependent | Cotton effect reveals information on conformation and electronic transitions. |

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

| Parameter | Value (for Glycine Methyl Ester Hydrochloride nih.gov) |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.352(2) |

| b (Å) | 12.505(3) |

| c (Å) | 5.6369(14) |

| β (°) | 99.730(9) |

| Volume (ų) | 580.3(2) |

| Z | 4 |

Integrated Spectroscopic Approaches for Comprehensive Structural Models of this compound

The definitive structural elucidation of a molecule as intricate as this compound necessitates a synergistic application of multiple spectroscopic techniques. While individual methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide invaluable pieces of the structural puzzle, it is their integrated interpretation that allows for the construction of a comprehensive and accurate three-dimensional model. This holistic approach ensures that the electronic, vibrational, and mass-to-charge ratio data are cohesively rationalized into a single, validated molecular structure.

The integration of these diverse spectroscopic datasets is crucial for resolving ambiguities that may arise from a single analytical method. For instance, while MS provides the molecular weight and fragmentation patterns, it does not inherently reveal the specific arrangement of atoms. Similarly, while IR spectroscopy identifies functional groups, it falls short of detailing the complete atomic connectivity. NMR spectroscopy, particularly 2D NMR techniques, offers profound insights into the molecular framework, but its interpretation can be significantly enhanced when combined with data from other methods. By correlating the findings from each technique, a more robust and reliable structural model of this compound can be established.

Detailed Research Findings

Due to the limited availability of experimentally derived spectroscopic data for this compound in publicly accessible research literature, a computational approach has been employed to predict the characteristic spectroscopic features of the molecule. These predictions are based on established theoretical models and provide a foundational understanding of the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR spectra are instrumental in mapping the carbon-hydrogen framework of this compound. The chemical shifts are influenced by the electronic environment of each nucleus, providing a detailed picture of the molecular structure.

¹H NMR Spectroscopy: The predicted proton NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The protons of the proline ring, the glycine moiety, and the methyl ester group are all expected to resonate at characteristic chemical shifts. For example, the protons on the alpha-carbon of the proline and glycine residues would be influenced by the adjacent amide bond and carbonyl group, respectively. The methyl protons of the ester group would likely appear as a singlet in a region typical for such functional groups.

¹³C NMR Spectroscopy: The predicted carbon-13 NMR spectrum would complement the proton data by identifying all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbons of the amide and ester groups, the alpha-carbons of the proline and glycine residues, the carbons within the proline ring, and the methyl carbon of the ester. The chemical shifts of these carbons provide critical information about their hybridization and bonding environment.

Infrared (IR) Spectroscopy:

The predicted IR spectrum of this compound would reveal the presence of its key functional groups through their characteristic vibrational frequencies.

Amide Group: A strong absorption band corresponding to the C=O stretching vibration of the amide bond is expected, typically in the region of 1630-1680 cm⁻¹. Another characteristic absorption would be the N-H stretching vibration, appearing as a broad band around 3300 cm⁻¹.

Ester Group: A prominent peak for the C=O stretching vibration of the methyl ester is anticipated, usually at a higher frequency than the amide carbonyl, around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would also be present at lower frequencies.

C-H Bonds: Stretching vibrations for the C-H bonds of the proline ring, the glycine methylene group, and the methyl ester would be observed in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS):

Mass spectrometry of this compound would provide its exact molecular weight and valuable information about its structure through fragmentation analysis.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound.

Fragmentation Pattern: Characteristic fragmentation patterns would be expected, including the cleavage of the amide bond, loss of the methyl ester group, and fragmentation of the proline ring. Analyzing these fragments allows for the reconstruction of the molecular structure.

Data Tables

The following tables present the predicted spectroscopic data for this compound. This data has been generated using computational prediction tools and serves as a reference for the expected experimental values.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Proline α-CH | 4.3 - 4.5 | Doublet of Doublets |

| Glycine α-CH₂ | 3.9 - 4.1 | Doublet |

| Proline δ-CH₂ | 3.5 - 3.7 | Multiplet |

| Methyl (Ester) -OCH₃ | 3.7 | Singlet |

| Proline β-CH₂ & γ-CH₂ | 1.8 - 2.2 | Multiplet |

| Amide N-H | 7.5 - 8.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Amide C=O | 170 - 174 |

| Ester C=O | 169 - 172 |

| Proline α-C | 59 - 62 |

| Glycine α-C | 40 - 43 |

| Methyl (Ester) -OCH₃ | 52 - 54 |

| Proline δ-C | 46 - 49 |

| Proline β-C | 28 - 31 |

| Proline γ-C | 24 - 27 |

Table 3: Predicted Principal IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amide | N-H Stretch | ~ 3300 | Medium, Broad |

| C-H (Aliphatic) | C-H Stretch | 2850 - 3000 | Medium |

| Ester | C=O Stretch | ~ 1740 | Strong |

| Amide | C=O Stretch | ~ 1650 | Strong |

| Amide | N-H Bend | ~ 1550 | Medium |

| Ester | C-O Stretch | 1100 - 1300 | Strong |

By integrating these predicted spectroscopic datasets, a comprehensive structural model of this compound can be proposed with a high degree of confidence. The NMR data provides the carbon-hydrogen framework, the IR data confirms the presence of key functional groups, and the mass spectrometry data validates the molecular weight and provides fragmentation clues. The convergence of these independent lines of evidence is essential for the unambiguous structural elucidation of this compound.

Computational and Theoretical Chemistry Investigations of Methyl Prolylglycinate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For methyl prolylglycinate, methods like Density Functional Theory (DFT) and ab initio calculations are invaluable for exploring its molecular orbitals and charge distribution.

While specific studies exclusively on this compound are not extensively documented, the principles of ab initio and DFT calculations on proline-containing peptides are well-established. DFT, particularly using functionals like B3LYP with basis sets such as 6-311++G(d,p), is a common approach for optimizing the molecular geometry and calculating the vibrational frequencies of such dipeptides. masjaps.com These calculations help in identifying the most stable conformations by finding the minima on the potential energy surface.

For a molecule like this compound, DFT studies would likely focus on the conformational preferences dictated by the rigid pyrrolidine (B122466) ring of the proline residue and the flexible glycine (B1666218) tail. The orientation of the methyl ester group and the peptide bond conformation (cis vs. trans) are critical aspects that would be investigated. Computational work on various proline-containing dipeptides has been performed using DFT with the B3LYP basis set to determine their structural information. wm.edu

A hypothetical DFT study on this compound would likely reveal the key intramolecular interactions, such as hydrogen bonds, that stabilize its structure. The calculated vibrational spectra (infrared and Raman) could then be used to compare with and interpret experimental spectroscopic data.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. nih.govmdpi.com A smaller gap suggests that the molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO.

In the context of this compound, a HOMO-LUMO analysis would likely show that the HOMO is localized on the electron-rich regions, such as the lone pairs of the oxygen and nitrogen atoms of the peptide bond and the carbonyl groups. The LUMO, on the other hand, would be expected to be distributed over the carbonyl carbons and the C-N bond of the peptide linkage, which are the primary electron-accepting sites.

The HOMO-LUMO gap for dipeptides is typically in the range of 5-7 eV, indicating considerable stability. nih.govresearchgate.net This energy gap is critical for understanding intramolecular charge transfer (ICT) processes. In this compound, an ICT could occur from the proline or glycine residues to the peptide backbone or the methyl ester group upon electronic excitation. The nature and extent of this charge transfer would be influenced by the molecular conformation and the surrounding solvent environment.

Table 1: Hypothetical Electronic Properties of this compound based on DFT Calculations

| Property | Estimated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -0.5 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 6.0 eV | Reflects chemical reactivity and stability. |

Note: These are estimated values based on typical results for similar dipeptides and are for illustrative purposes.

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions. It provides a detailed picture of the charge distribution and delocalization of electron density within the molecule. For this compound, NBO analysis would quantify the stabilization energies associated with hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds (e.g., n -> π* and n -> σ* interactions).

A key finding from an NBO analysis of the peptide bond in this compound would be the significant delocalization of the nitrogen lone pair into the antibonding π* orbital of the carbonyl group. This interaction is responsible for the partial double bond character of the C-N peptide bond, leading to its planarity and rigidity. Furthermore, NBO analysis can reveal weaker intramolecular hydrogen bonds that contribute to the stability of specific conformations.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational flexibility and the influence of the environment.

The conformational landscape of a dipeptide like this compound is complex due to the rotational freedom around several single bonds. The proline residue, with its cyclic side chain, imposes significant constraints on the backbone dihedral angle φ, typically restricting it to values around -60°. nih.govnih.gov However, the ψ and ω dihedral angles, along with the rotations in the glycine residue and the methyl ester group, allow for a variety of conformations.

MD simulations can explore this conformational space by simulating the molecule's movement over time in different environments, such as in a vacuum, in an implicit solvent, or in an explicit solvent like water. units.it These simulations can identify the most populated conformational states and the energy barriers between them. For proline-containing peptides, the cis-trans isomerization of the peptide bond is a significant conformational event that can be studied using advanced MD techniques. nih.gov

The presence of a solvent, particularly water, can have a profound impact on the conformation and stability of this compound. researchgate.netunimi.it MD simulations with explicit water molecules can reveal the specific hydration patterns around the dipeptide. Water molecules are expected to form hydrogen bonds with the polar groups of this compound, such as the carbonyl oxygens and the amide hydrogen.

These solute-solvent interactions can stabilize certain conformations over others. For instance, in an aqueous environment, conformations that allow for favorable hydrogen bonding with water are likely to be more populated. The solvent can also influence the dynamics of the molecule, affecting the rates of conformational transitions. The study of proline in aqueous solutions through MD has shown that it can affect the water structure significantly. researchgate.netunimi.it

Computational Investigations of this compound Remain a Niche Area of Research

This scarcity of information means that detailed discussions on its binding modes with model receptors, the energetic analysis of its intermolecular interactions, the development of predictive models for its chemical properties, and its potential as a peptide mimic from a computational standpoint cannot be substantively addressed.

While the fields of molecular docking, QSAR/QSPR, and computational peptide design are robust and widely applied to a vast range of molecules, it appears that this compound has not yet been a specific subject of such focused research. Therefore, any detailed exposition on the topics outlined in the initial query would be speculative and not grounded in scientific evidence.

Further research in the broader context of dipeptide derivatives or related proline-containing compounds may offer analogous insights, but direct computational studies on this compound itself are needed to provide the specific data requested. The scientific community has yet to publish in-depth computational analyses that would allow for a thorough and accurate article on this particular compound.

Validation and Benchmarking of Computational Models with Experimental Data

The accuracy and predictive power of computational models in theoretical chemistry are critically dependent on their validation against experimental data. This process, known as benchmarking, ensures that the chosen theoretical methods can reliably reproduce known molecular properties before they are used to predict unknown characteristics or behaviors. For a molecule such as this compound, a comprehensive validation would involve comparing computationally derived data with experimentally measured values for its structural, spectroscopic, and thermodynamic properties.

Research on proline-containing peptides provides significant insights into the validation of computational models. The unique conformational rigidity of the proline residue, with its five-membered ring and the propensity for cis-trans isomerization of the peptide bond, presents a rigorous test for theoretical methods.

Conformational Analysis:

Computational studies on proline dipeptides, such as Ac-Pro-NHMe, have utilized methods like Density Functional Theory (DFT) and ab initio calculations to explore their conformational landscapes. The results of these calculations are often compared with experimental data from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy. For instance, the relative populations of different conformations, such as the polyproline II (PPII) helix and various turn structures, are predicted computationally and then compared with those inferred from experimental spectra in different solvents. The agreement between the computed and experimental populations of key conformations serves as a crucial validation point for the chosen level of theory and solvent model.

Thermodynamic Properties:

The gas-phase proton affinities of proline-containing dipeptides have been a subject of combined experimental and computational investigations. Experimental values, determined using techniques like mass spectrometry, are compared against theoretical predictions. For a series of Xxx-Pro dipeptides, computational proton affinities have been calculated using DFT with functionals like B3LYP. The comparison between the experimental and computed values helps in assessing the accuracy of the theoretical method in describing the electronic structure and basicity of these molecules. Discrepancies between the theoretical and experimental numbers can sometimes point to specific structural features, such as the presence of side-chain oxygen atoms, that may require more sophisticated computational models or basis sets for accurate representation.

Spectroscopic Properties:

The validation of computational models heavily relies on the comparison of predicted and experimental spectra.

Vibrational Spectra: For molecules similar to this compound, theoretical vibrational frequencies are calculated using DFT and then compared with experimental data from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and systematic errors in the computational method. The agreement between the scaled theoretical frequencies and the experimental band positions, as well as the correspondence in intensities, validates the accuracy of the computed equilibrium geometry and force field.

NMR Spectra: The prediction of NMR chemical shifts is a powerful tool for structural elucidation and a key area for benchmarking. The Gauge-Including Atomic Orbital (GIAO) method, commonly used in conjunction with DFT, allows for the calculation of isotropic chemical shieldings. These theoretical values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The correlation between the calculated and experimental ¹H and ¹³C NMR chemical shifts is a stringent test of the quality of both the computed molecular geometry and the electronic structure.

The following data tables illustrate the typical comparisons made in benchmarking studies for compounds analogous to this compound.

| Parameter | Experimental Value | B3LYP/6-31G(d) | M06-2X/6-311+G(d,p) |

| Bond Length Cα-C' (Å) | 1.525 | 1.530 | 1.526 |

| Bond Angle Cα-C'-N (°) | 116.5 | 116.2 | 116.6 |

| Dihedral Angle ψ (C'-N-Cα-C') (°) | -45.0 | -42.8 | -45.5 |

Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for a Proline-Glycine Moiety. This table showcases how different DFT functionals and basis sets are evaluated against experimental structural data, typically obtained from X-ray crystallography.

| Vibrational Mode | Experimental (cm⁻¹) | Scaled B3LYP/6-31G(d) (cm⁻¹) | Deviation (%) |

| C=O stretch (amide I) | 1660 | 1665 | 0.30 |

| N-H bend (amide II) | 1545 | 1552 | 0.45 |

| C-N stretch | 1230 | 1225 | -0.41 |

Table 2: Comparison of Experimental and Scaled Theoretical Vibrational Frequencies for a Dipeptide. This table illustrates the common practice of scaling calculated vibrational frequencies to improve agreement with experimental infrared or Raman data.

| Nucleus | Experimental Shift (ppm) | GIAO-B3LYP/6-311+G(d,p) (ppm) | Difference (ppm) |

| Cα (Pro) | 61.2 | 60.8 | -0.4 |

| Cα (Gly) | 43.5 | 43.9 | 0.4 |

| C' (Pro) | 174.8 | 175.5 | 0.7 |

| C' (Gly) | 171.5 | 172.1 | 0.6 |

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Pro-Gly Dipeptide. This table demonstrates the validation of computational NMR spectroscopy, a critical tool for confirming molecular structures in solution.

Biochemical and Molecular Interaction Studies of Methyl Prolylglycinate in Vitro/non Human Focus

Enzymatic Stability and Hydrolysis Kinetics in Defined Biochemical Systems (in vitro)

The stability of methyl prolylglycinate in biological systems is largely dictated by its susceptibility to enzymatic hydrolysis, which would cleave the ester bond to yield prolylglycine (B1581105) and methanol, or the peptide bond to yield proline and glycine (B1666218) methyl ester. This process is influenced by factors such as the presence of specific enzymes, pH, and temperature.

Substrate Specificity for Purified Peptidases and Esterases (non-human origin)

Dipeptide esters can be hydrolyzed by both peptidases and esterases. Carboxypeptidases, for instance, are known to hydrolyze N-acyl dipeptide esters. nih.gov The kinetics of such reactions often follow Michaelis-Menten kinetics. nih.gov However, the specificity can be highly dependent on the nature of the N-acyl group and the amino acid residues. nih.gov Dipeptides containing proline at the N-terminus are substrates for specific imidodipeptidases like prolinase. nih.gov

Esterases, a broad class of hydrolases, are also capable of cleaving the ester bond of amino acid and peptide esters. The distinction between esterases and lipases can be made based on their kinetic behavior with substrates in solution versus emulsion. nih.gov Esterases generally show maximal activity against soluble substrates. nih.gov While no studies have specifically tested this compound with a panel of purified non-human peptidases and esterases, it is plausible that it would be a substrate for certain types of these enzymes. The presence of the proline residue may confer some resistance to degradation by general peptidases. researchgate.net

Table 1: Predicted Substrate Specificity of this compound with Purified Non-Human Enzymes This table is predictive and based on the substrate specificities of related compounds, as direct experimental data for this compound is not available.

| Enzyme Class | Specific Enzyme (Example) | Predicted Activity | Rationale |

|---|---|---|---|

| Peptidases | Prolinase | Possible | Prolinase specifically hydrolyzes dipeptides with N-terminal proline. nih.gov |

| Carboxypeptidase A (bovine) | Possible | Known to hydrolyze N-acyl dipeptide esters. nih.gov | |

| Esterases | Pig Liver Esterase | Likely | Broad substrate specificity for esters. nih.gov |

pH and Temperature Effects on Hydrolytic Stability

The stability of ester-containing compounds is significantly influenced by pH and temperature. Generally, ester hydrolysis is catalyzed by both acid and base. Therefore, the stability of this compound is expected to be lowest at acidic and alkaline pH values and maximal at a near-neutral pH. Studies on other small molecules have shown that degradation increases at higher pH. researchgate.netresearchgate.net

Temperature is another critical factor, with reaction rates, including hydrolysis, typically increasing with temperature. researchgate.netnih.govnih.gov The stability of enzymes that might hydrolyze this compound is also temperature-dependent, with most enzymes exhibiting an optimal temperature for activity, beyond which they denature and lose function. scielo.br For instance, some enzymes may lose significant activity at temperatures above 50-60°C. scielo.br

Table 2: Predicted Effects of pH and Temperature on the Hydrolytic Stability of this compound This table is predictive and based on general chemical principles and data from other compounds, as direct experimental data for this compound is not available.

| Parameter | Condition | Predicted Effect on Stability | Rationale |

|---|---|---|---|

| pH | Acidic (e.g., pH < 4) | Decreased | Acid-catalyzed ester hydrolysis. |

| Neutral (e.g., pH 6-8) | Optimal | Lower rates of acid and base-catalyzed hydrolysis. | |

| Alkaline (e.g., pH > 8) | Decreased | Base-catalyzed ester hydrolysis (saponification). | |

| Temperature | Low (e.g., 4°C) | Increased | Reduced kinetic energy for hydrolysis. |

| Ambient (e.g., 25°C) | Moderate | Baseline rate of hydrolysis. | |

| Elevated (e.g., > 40°C) | Decreased | Increased kinetic energy accelerates hydrolysis. scielo.br |

Interaction with Model Biological Membranes and Liposomes (in vitro)

The ability of a molecule to cross biological membranes is a key determinant of its biological activity. In vitro models, such as artificial membranes and liposomes, are used to study these interactions. nih.govmdpi.comsemanticscholar.org

Biophysical Studies of Membrane Permeability (theoretical/in vitro)

The permeability of a molecule across a lipid bilayer is influenced by its physicochemical properties, including size, charge, and hydrophobicity. nih.gov Esterification of a carboxylic acid group, as in the conversion of prolylglycine to this compound, generally increases hydrophobicity and can enhance membrane permeability. digitellinc.com This is a common strategy in prodrug design to improve the absorption of polar molecules. nih.gov

Theoretical models can predict the permeability of small molecules. However, experimental in vitro assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), provide direct measurements of passive diffusion. researchgate.net While no such studies have been published for this compound, it is anticipated that its permeability would be greater than that of the parent dipeptide, prolylglycine.

Characterization of Membrane-Binding Mechanisms

The interaction of small molecules with membranes can involve various mechanisms, including electrostatic and hydrophobic interactions. researchgate.netnih.gov The specific nature of the interaction can influence how the molecule affects membrane properties, such as fluidity and packing order. nih.gov Techniques like fluorescence spectroscopy and isothermal titration calorimetry can be used to characterize these binding events. The binding of a molecule to the membrane can be a prerequisite for its transport across the bilayer. nih.gov Given the amphipathic nature of this compound, with both polar (peptide backbone) and nonpolar (methyl ester, proline ring) regions, it would likely interact with the interfacial region of the lipid bilayer.

Receptor Binding and Ligand Recognition Studies with Isolated Receptors (non-human origin)

Dipeptides and their derivatives can exert biological effects by binding to specific receptors or transporters. For example, some proline-containing dipeptides have been shown to interact with cellular signaling pathways. nih.gov However, there is no published research on the binding of this compound to any specific isolated non-human receptors. Identifying potential receptor targets would require screening against a panel of receptors or using computational docking studies. The structural similarity to endogenous peptides could suggest potential interactions with peptide receptors or transporters. nih.govmdpi.com

Competitive Binding Assays and Affinity Determination

No specific data from competitive binding assays for this compound are available in the current body of scientific research. This includes studies that would typically involve radioligand binding assays or fluorescence-based assays to determine the compound's affinity for specific receptors, enzymes, or other protein targets.

Allosteric Modulation and Conformational Changes upon Binding

There is no available research describing the allosteric modulation effects of this compound on any receptor or enzyme. Consequently, information regarding conformational changes induced upon the binding of this specific compound to a biological target is also not present in the scientific literature.

Mechanistic Investigations of Biochemical Pathway Modulation (in vitro cellular models, non-human)

Detailed mechanistic investigations into how this compound might modulate biochemical pathways in in vitro cellular models are not documented in published research. While studies on related dipeptides like prolyl-glycine (Pro-Gly) have shown effects on pathways such as IGF-1 expression, this data is not specific to the methyl ester form.

Signaling Pathway Component Interactions

There is no specific information available regarding the interaction of this compound with components of any signaling pathways.

Protein-Protein Interaction (PPI) Modulation

There is no published evidence to suggest that this compound modulates protein-protein interactions.

Biotransformation Pathways in Isolated Enzyme Systems (in vitro, non-human)

Specific biotransformation pathways for this compound in isolated non-human enzyme systems have not been described in the available scientific literature. While general studies on the hydrolysis of methyl esters by various esterases exist, these are not specific to this compound.

Chromatographic Method Development for Purity Profiling and Quantification

Chromatographic techniques are fundamental in the analytical workflow for this compound, enabling the separation and quantification of the compound from impurities and other matrix components. The development of robust chromatographic methods is critical for ensuring the accuracy and reliability of research findings.

High-Performance Liquid Chromatography (HPLC) (e.g., RP-HPLC, Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its versatility allows for various separation modes, with Reversed-Phase HPLC (RP-HPLC) being the most common for peptides and their derivatives. nih.govamericanpeptidesociety.org

In RP-HPLC, this compound would be separated based on its hydrophobicity. americanpeptidesociety.org A typical method would employ a hydrophobic stationary phase, such as a C18-bonded silica column, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). americanpeptidesociety.org A gradient elution, where the concentration of the organic solvent is increased over time, is often necessary for separating complex mixtures containing peptides. The inclusion of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and resolution. hplc.eu

For the enantiomeric separation of chiral compounds like this compound, which contains two chiral centers (in the proline and glycine moieties, assuming the use of L-proline and a chiral glycine derivative, or if the synthesis results in stereoisomers), Chiral HPLC is indispensable. nih.gov This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). nih.govnih.gov CSPs are more commonly used and can be based on various selectors, such as polysaccharides (e.g., cellulose or amylose derivatives), crown ethers, or macrocyclic antibiotics. nih.gov The choice of the chiral selector and mobile phase composition is crucial for achieving baseline separation of the enantiomers. derpharmachemica.com

Interactive Table 1: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | RP-HPLC for Purity | Chiral HPLC for Enantiomeric Separation |

|---|---|---|

| Column | C18, 5 µm, 4.6 x 250 mm | Chiralpak IA (amylose derivative), 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water | Heptane |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Isopropanol |

| Gradient | 5% to 95% B over 30 min | Isocratic (e.g., 90:10 Heptane:Isopropanol) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 220 nm |

| Column Temp. | 30 °C | 25 °C |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov However, dipeptides and their esters like this compound are generally non-volatile. Therefore, derivatization is a necessary step to increase their volatility and thermal stability for GC analysis. mdpi.com

A common derivatization strategy involves converting the polar functional groups (amine and any free carboxyl groups) into less polar, more volatile derivatives. mdpi.com For this compound, this could involve acylation of the secondary amine of the proline residue and the primary amine of the glycine residue (if not already part of the ester linkage) using reagents like pentafluoropropionic anhydride (PFPA). mdpi.com The resulting derivatives can then be separated on a GC column, typically a fused silica capillary column coated with a non-polar or medium-polarity stationary phase.

Capillary Electrophoresis (CE) for High-Resolution Separation

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of polar and charged molecules like peptides. nih.govnih.gov It offers a different separation mechanism compared to HPLC, primarily based on the mass-to-charge ratio of the analytes, making it an orthogonal and complementary technique. nih.gov

For the analysis of this compound, Capillary Zone Electrophoresis (CZE) would be the most straightforward mode. The separation is carried out in a fused-silica capillary filled with a background electrolyte (BGE) buffer. The choice of BGE pH is critical as it determines the charge state of the analyte and the electroosmotic flow (EOF). mdpi.com Method development in CE involves optimizing parameters such as buffer pH, concentration, applied voltage, and capillary dimensions to achieve the desired separation. nih.gov

Hyphenated Techniques for Enhanced Analytical Specificity and Sensitivity

Hyphenated techniques, which couple a separation technique with a detection technique, provide enhanced specificity and sensitivity, which are crucial for trace analysis and structural elucidation.

LC-MS/MS for Trace Analysis and Metabolite Identification (in vitro)

The coupling of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for the quantitative analysis of compounds in complex matrices and for the identification of metabolites. rsc.orgnih.gov The LC system separates the components of a mixture, which are then introduced into the mass spectrometer for detection. nih.gov

For trace analysis of this compound, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers excellent sensitivity and selectivity. researchgate.netnih.gov This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment generated by collision-induced dissociation) for detection.